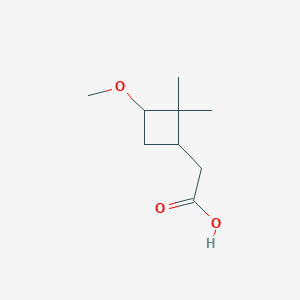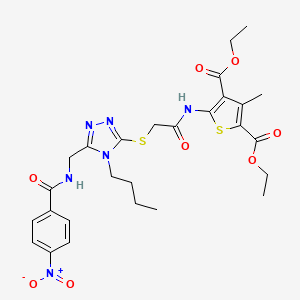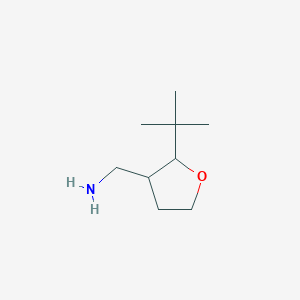
N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C17H11NO4S2 . It has an average mass of 357.404 Da and a monoisotopic mass of 357.012939 Da .
Synthesis Analysis
1,3-Benzoxathiol-2-one derivatives, which include “this compound”, were synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .Chemical Reactions Analysis
The synthesis of “this compound” involves reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The direction of the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate is determined by the energy of the primary transition state .Physical and Chemical Properties Analysis
“this compound” has an average mass of 357.404 Da and a monoisotopic mass of 357.012939 Da . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Enzyme Catalysis and Biodegradation
Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816 demonstrates a broad substrate specificity, catalyzing diverse oxidation reactions including sulfoxidation, which is relevant for the modification of sulfonamide compounds like "N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide" (Resnick, Lee, & Gibson, 1996). This has implications for bioremediation and the synthesis of complex organic molecules.
Chemical Synthesis and Characterization
The synthesis and structural characterization of sulfonamide compounds like "this compound" provide foundational knowledge for developing novel materials and chemicals with specific properties. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, demonstrating the potential for creating diverse sulfonamide derivatives with unique physical and chemical properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Pharmaceutical Development
Sulfonamide derivatives exhibit various biological activities, making them of interest for pharmaceutical development. For instance, certain sulfonamide derivatives have been evaluated as lipoxygenase and α-glucosidase inhibitors, highlighting their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Environmental Science
Understanding the degradation pathways and environmental fate of sulfonamide compounds like "this compound" is crucial for assessing their environmental impact. Research on the anaerobic degradation of naphthalene by sulfate-reducing bacteria offers insights into natural processes that could mitigate the environmental presence of such compounds (Galushko, Minz, Schink, & Widdel, 1999).
Propiedades
IUPAC Name |
N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-17-22-14-9-8-12(10-15(14)23-17)18-24(20,21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJGIAEERMHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)



![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)


